molecular formula C21H22N4O3 B6487489 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide CAS No. 1286704-54-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide

Cat. No.: B6487489
CAS No.: 1286704-54-8
M. Wt: 378.4 g/mol
InChI Key: BCWRAAZXORAQCE-UHFFFAOYSA-N
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Description

The target compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide, features a 2,3-dihydro-1,4-benzodioxin ring linked via an acetamide group to a substituted pyrazole moiety. The pyrazole ring is functionalized with a dimethylamino group at position 3 and a phenyl group at position 2. The acetamide bridge may enhance metabolic stability compared to carboxylic acid analogs, which are prone to rapid clearance .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-24(2)21-17(15-6-4-3-5-7-15)13-25(23-21)14-20(26)22-16-8-9-18-19(12-16)28-11-10-27-18/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRAAZXORAQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound Benzodioxin + Pyrazole 3-(dimethylamino), 4-phenyl on pyrazole; acetamide linker 391.46* Potential anti-inflammatory, antimicrobial
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + Carboxylic Acid Acetic acid substituent 208.20 Anti-inflammatory (comparable to Ibuprofen)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)thio)acetamide Benzodioxin + Triazole 4-ethyl, 5-pyridinyl on triazole; thioacetamide linker 424.47* Unspecified (structural similarity)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole + Nitrophenyl 4-nitrophenyl on acetamide; 1,5-dimethyl on pyrazole 390.38 Insecticidal, antifungal

*Molecular weights calculated from molecular formulas in cited evidence.

Key Observations:

Benzodioxin vs. However, the acetamide group in the target compound may improve pharmacokinetic stability by resisting metabolic degradation . Replacement of benzodioxin with benzo[b][1,4]oxazin (as in ) reduces planarity due to the additional oxygen atom, which may affect binding affinity in biological systems .

Nitro groups, being electron-withdrawing, may reduce bioavailability but increase electrophilic reactivity for target engagement. The phenyl group at position 4 of the pyrazole (target compound) mirrors substituents in antifungal pyrazole derivatives, suggesting possible activity against microbial targets .

Linker Modifications :

  • The thioacetamide linker in N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)thio)acetamide introduces sulfur, which may confer higher lipophilicity and metal-chelating properties compared to the oxygen-based acetamide in the target compound .

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